1,4-Bis(3-aminopropoxy)butane

Epoxy nanocomposites Glass transition temperature Carbon nanotube dispersion

Researchers formulating epoxy nanocomposites often face trade-offs between curative viscosity and network flexibility. 1,4-Bis(3-aminopropoxy)butane resolves this with its liquid-state, ether-containing 12-atom backbone. • Enables 7 °C Tg elevation with 5 wt% MWCNT loading in DGEBA systems • Tunable activation energy (47.5-61.7 kJ/mol) for pot life control • Low ambient viscosity (m.p. 4.5 °C) eliminates solvent-assisted mixing • Consistent 1:1 metal-to-ligand ratios for macrocyclic complex synthesis

Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
CAS No. 7300-34-7
Cat. No. B1214105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-aminopropoxy)butane
CAS7300-34-7
Synonyms4,9-dioxa-1,12-dodecanediamine
DO-DA cpcd
Molecular FormulaC10H24N2O2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC(CCOCCCN)COCCCN
InChIInChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2
InChIKeyYOOSAIJKYCBPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-aminopropoxy)butane Procurement Overview


1,4-Bis(3-aminopropoxy)butane (CAS 7300-34-7), also known as 4,9-dioxa-1,12-dodecanediamine, is a linear aliphatic diamine with the molecular formula C10H24N2O2 and a molecular weight of 204.31 g/mol [1]. The compound features a central butane (C4) backbone terminated at each end with a 3-aminopropoxy group (H2N–(CH2)3–O–), yielding a symmetric bifunctional primary amine structure with two internal ether oxygen atoms [2]. At ambient temperature, it exists as a low-viscosity liquid with a melting point of 4.5 °C, a boiling point of 134–136 °C at 4 mmHg, and a density of 0.962 g/mL at 25 °C . This structural motif distinguishes it from simple alkyl diamines by providing both flexible ether linkages that impart segmental mobility and precisely spaced terminal primary amines for step-growth polymerization, crosslinking, or metal coordination applications [2].

Chemistry Bifunctional primary amine with flexible ether linkages for step-growth polymerization or crosslinking.
Process Low-viscosity liquid at ambient temperature supports one-pot mixing and filler wetting.
Architecture Defined 12-atom backbone with precise inter-amine spacing for reproducible network or macrocycle formation.

1,4-Bis(3-aminopropoxy)butane: Key Performance Advantages


Generic substitution of 1,4-bis(3-aminopropoxy)butane with simpler aliphatic diamines (e.g., 1,6-hexanediamine, 1,4-butanediamine) or shorter ether-containing analogs introduces substantial and often unacceptable changes in polymer network architecture, thermal-mechanical behavior, and metal coordination geometry. The compound's unique 12-atom backbone containing two internal ether oxygens provides a distinct combination of chain flexibility (from C–O–C bonds), hydrogen-bonding capacity (from ether oxygen lone pairs), and precise inter-amine spacing that cannot be replicated by pure alkyl spacers [1]. In epoxy curing, this flexibility reduces steric constraints during crosslinking and lowers the glass transition temperature (Tg) of the resulting network relative to rigid aromatic or short-chain aliphatic curatives—a property that can be either advantageous or detrimental depending on application requirements. In macrocyclic complex synthesis, the 1,4-bis(3-aminopropoxy)butane spacer yields octahedral or tetrahedral coordination geometries with metal-to-ligand ratios of 1:1 and specific electrolyte behavior (1:2 or 1:3) that would differ markedly with alternative diamine building blocks [2]. Procurement decisions must therefore be guided by the specific performance requirements of the target system rather than cost-based substitution assumptions.

Alkyl diamine swap
Replacing with 1,6-hexanediamine or 1,4-butanediamine removes internal ether oxygens; network flexibility and crosslink density may shift away from target profile.
Spacer length
Shorter ether-linked analogs may not replicate the 12-atom span required for specific macrocyclic coordination geometries or electrolyte behavior.
Physical form
Solid aromatic or latent curatives (DDM, DICY) require pre-melting or solvent assistance; the low-viscosity processing advantage may not transfer.

1,4-Bis(3-aminopropoxy)butane Performance Evidence


Tg Enhancement in Epoxy-MWCNT Composites

In bisphenol A diglycidyl ether (DGEBA) epoxy systems cured with 1,4-bis(3-aminopropoxy)butane (designated as 1,4-APB), the incorporation of multiwalled carbon nanotubes (MWCNT) at 5 wt% loading produces a measurable increase in glass transition temperature. This establishes a quantifiable baseline for nanocomposite performance enhancement using this specific curing agent [1].

Tg Enhancement
Reported
ΔTg = +7 °C with 5 wt% MWCNT
Supports Tg tuning in epoxy-MWCNT nanocomposite formulation.
DGEBA/1,4-APB; DMTA analysis; neat vs. 5 wt% MWCNT.
Epoxy nanocomposites Glass transition temperature Carbon nanotube dispersion

Activation Energy Tuning with Functionalized MWCNTs

Isothermal differential scanning calorimetry (DSC) of DGEBA/1,4-bis(3-aminopropoxy)butane systems reveals that the type of MWCNT functionalization significantly alters the activation energy (Ea) of the curing reaction. Neat resin and fluorinated MWCNT systems exhibit nearly identical Ea values (47.7 and 47.5 kJ/mol, respectively), whereas carboxylated MWCNTs increase Ea to 61.7 kJ/mol, demonstrating catalyst-like or inhibitor-like effects depending on surface chemistry [1].

Activation Energy
Head-to-head
Ea 47.5 kJ/mol (fluorinated) vs. 61.7 kJ/mol (carboxylated MWCNT)
Supports activation energy tuning via nanofiller surface chemistry.
Isothermal DSC; DGEBA/1,4-APB; ΔEa = +14.2 kJ/mol.
Cure kinetics Activation energy Epoxy-amine reaction

Spacer Length Optimization in Trypsin Immobilization

A systematic study of diaminoalkane spacers ranging from C2 to C12 for trypsin immobilization on cellulosic supports identified the six-carbon chain as optimal for beta-lactoglobulin (BLG) hydrolysis [1]. While 1,4-bis(3-aminopropoxy)butane was not directly tested in this study, its 12-atom backbone (C4 core plus two C3 propoxy arms) positions it near the longer end of the evaluated spacer-length spectrum, providing a reference point for assessing its utility in bioconjugation applications.

Spacer Length
Class-level
C6 optimal for BLG hydrolysis; 12-atom spacer may favor small-molecule access.
May support bioconjugation targeting low-MW substrates over large proteins.
Class-level inference from diaminoalkane study; not directly tested with 1,4-APB.
Enzyme immobilization Spacer arm optimization Steric hindrance

Metal-to-Ligand Stoichiometry and Electrolyte Classification

Template reactions of 1,4-bis(3-aminopropoxy)butane with metal nitrates and salicylaldehyde derivatives yield macrocyclic Schiff base complexes with consistent 1:1 metal-to-ligand stoichiometry. The resulting complexes exhibit well-defined electrolyte behavior: 1:2 electrolytes for Pb(II), Zn(II), Cd(II), Cu(II), Ni(II), and Co(II); 1:3 electrolytes for La(III) [1][2]. This predictable stoichiometry and conductivity profile enables reproducible complex synthesis and characterization.

M:L Stoichiometry
Reported
Consistent 1:1 metal-to-ligand; 1:2 electrolyte (Cu, Ni, Co, Pb, Zn, Cd), 1:3 (La).
Supports reproducible macrocycle synthesis with predictable electrolyte behavior.
Template synthesis; molar conductivity in DMF/DMSO at 10⁻³ M.
Macrocyclic complexes Coordination chemistry Template synthesis

Spacer-Dependent Redox Behavior of Co(II) Complexes

Comparative electrochemical studies of Co(II) macrocyclic Schiff base complexes synthesized with two different diamine spacers—1,4-bis(3-aminopropoxy)butane (flexible ether-containing) versus (±)-trans-1,2-diaminocyclohexane (rigid cycloaliphatic)—reveal spacer-dependent redox behavior despite both ligands providing an N2O2 donor set. Complexes derived from 1,4-bis(3-aminopropoxy)butane exhibit one reduction process with cathodic peak potentials (Epc) in the range of -1.14 to -0.95 V, though the precise electrochemical reversibility pattern differs between the two ligand classes [1].

Redox Behavior
Head-to-head
Irreversible reduction (Epc ~ -0.95 to -1.14 V) vs. quasi-reversible with cyclohexane spacer.
Spacer identity may alter electrochemical reversibility; review redox application context.
Cyclic voltammetry in DMF; Co(II) N2O2 complexes.
Electrochemistry Spectroelectrochemistry Cobalt complexes

Low Viscosity for One-Pot Epoxy Systems

1,4-Bis(3-aminopropoxy)butane (1,4-APB) is characterized as a low-viscosity liquid at ambient temperature, a property explicitly cited as advantageous for one-pot epoxy compositions and nanocomposite processing [1]. This physical characteristic facilitates easy mixing, reduced solvent requirements, and improved filler wetting compared to solid or high-viscosity amine curatives such as 4,4'-diaminodiphenylmethane (DDM) or dicyandiamide (DICY).

Low Viscosity
Class-level
Liquid at 25 °C; eliminates curative pre-melting.
May simplify one-pot epoxy compounding and filler dispersion.
Qualitative comparison to solid aromatic/latent curatives.
Low-viscosity curing agent One-pot epoxy Processability

1,4-Bis(3-aminopropoxy)butane Application Scenarios


Epoxy Nanocomposites with Tunable Tg and Filler Compatibility

Based on the quantified 7 °C Tg elevation achievable with 5 wt% MWCNT loading in DGEBA/1,4-APB systems [1], this compound is optimally procured for epoxy nanocomposite applications where moderate thermal performance enhancement is desired without sacrificing the processing advantages of a liquid curing agent. The low ambient viscosity facilitates homogeneous nanofiller dispersion, while the tunable activation energy (ranging from 47.5 to 61.7 kJ/mol depending on MWCNT surface functionalization) [2] provides formulators with process-control flexibility for adjusting pot life and cure cycle parameters.

Predictable Stoichiometry in Macrocyclic Complex Synthesis

Procurement of 1,4-bis(3-aminopropoxy)butane for coordination chemistry applications is supported by its demonstrated ability to yield macrocyclic complexes with consistent 1:1 metal-to-ligand ratios across Cu(II), Ni(II), Co(II), Pb(II), Zn(II), Cd(II), and La(III) [3][4]. The resulting complexes exhibit defined electrolyte behavior (1:2 or 1:3) that can be reliably predicted based on metal ion selection. This reproducibility makes the compound suitable for systematic studies of metal coordination environments and for applications requiring well-characterized Schiff base macrocycles.

Extended Flexible Linkers for Small-Molecule Access

Class-level inference from diaminoalkane spacer studies indicates that 1,4-bis(3-aminopropoxy)butane, with its 12-atom flexible ether-containing backbone, is best suited for applications requiring extended linker arms where small-molecule substrate access is the primary concern [5]. In enzyme immobilization or bioconjugation contexts, the compound should be procured for systems targeting low molecular weight substrates rather than large proteins, as spacer lengths beyond C8 typically reduce activity toward macromolecular targets due to excessive flexibility and chain entanglement.

Low-Viscosity Curing for One-Pot Epoxy Composites

The liquid physical state and low viscosity of 1,4-bis(3-aminopropoxy)butane at room temperature (melting point 4.5 °C) make it specifically suitable for procurement in one-pot epoxy composite manufacturing operations where solid curatives would require pre-heating or solvent assistance. This property directly reduces processing energy input and simplifies mixing protocols, particularly in applications involving high filler loadings where curative flow and wetting are critical to achieving uniform dispersion.

Application
Selection Property
Validation Focus
Epoxy nanocomposites
Nanofiller compatibility and Tg modulation capability
Cured-network thermal-mechanical analysis; MWCNT dispersion quality
Macrocyclic complex synthesis
Predictable 1:1 metal-to-ligand stoichiometry and electrolyte classification
Molar conductivity and coordination geometry verification
Bioconjugation linkers
Extended flexible spacer for small-molecule substrate access
Enzyme activity assay with low-MW substrates; steric hindrance evaluation
One-pot epoxy composites
Low ambient viscosity enabling solvent-free processing
Mixing efficiency and filler wetting in one-pot formulations

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